Stereochemical Identity: (1R,6S) Relative Configuration vs. Single Enantiomer or Undefined Stereoisomers
The target compound CAS 1250994-64-9 is explicitly defined with (1R,6S) relative stereochemistry and the "rel-" prefix indicating a racemic mixture, in contrast to compounds with the same scaffold sold as single enantiomers (e.g., (1S,6R)-tert-butyl 1-methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate) or with undefined stereochemistry [1]. This stereochemical designation has direct consequences for synthetic planning: the racemic mixture can be used in non-stereoselective transformations or as a racemic standard for chiral chromatography method development, whereas single-enantiomer versions are required for asymmetric synthesis of optically active drug candidates [1].
| Evidence Dimension | Stereochemical specification |
|---|---|
| Target Compound Data | (1R,6S)-rel — racemic mixture with defined relative stereochemistry |
| Comparator Or Baseline | (1S,6R) single enantiomer — optically active, specific rotation measurable |
| Quantified Difference | Racemic mixture (enantiomeric excess = 0%) vs. single enantiomer (enantiomeric excess > 98% typical for chiral building blocks) |
| Conditions | Chemical identity and stereochemical descriptor from IUPAC nomenclature and vendor certificates of analysis |
Why This Matters
The racemic vs. enantiopure distinction is a binary procurement decision: selecting the wrong stereochemical form invalidates any downstream asymmetric synthesis protocol and introduces uncontrolled enantiomeric variables into biological assays.
- [1] PubChem. PubChem CID 72207275: (1R,6S)-rel-tert-Butyl 1-methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate. National Center for Biotechnology Information, 2026. View Source
